

Impact of food on the absorption and pharmacokinetics of Delavirdine Mesylate

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Compound of Interest		
Compound Name:	Delavirdine Mesylate	
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Technical Support Center: Delavirdine Mesylate Pharmacokinetics

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of food on the absorption and pharmacokinetics of **Delavirdine Mesylate**.

Frequently Asked Questions (FAQs)

Q1: What is the overall impact of food on the absorption of **Delavirdine Mesylate**?

A1: The co-administration of **Delavirdine Mesylate** with food can lead to a decrease in the rate of absorption, as indicated by a lower maximum plasma concentration (Cmax).[1][2] However, the overall extent of absorption, measured by the area under the concentration-time curve (AUC), is not significantly affected at steady-state.[1][3] Therefore, **Delavirdine Mesylate** can be administered with or without food.[4][5]

Q2: How does a high-fat meal specifically affect the pharmacokinetics of a single dose of **Delavirdine Mesylate**?

A2: A single-dose study in healthy volunteers demonstrated that a high-fat meal (874 kcal, 57 g fat) significantly decreased the Cmax of Delavirdine by approximately 60% and reduced the



AUC by about 26% compared to administration in a fasted state.

Q3: What are the observed effects of food on the steady-state pharmacokinetics of **Delavirdine Mesylate** in HIV-infected patients?

A3: In a multiple-dose, crossover study involving HIV-1 infected patients, administering Delavirdine with food resulted in an approximate 25% reduction in the geometric mean Cmax. [6] However, the systemic exposure (AUC) was not significantly altered.[1] Another study in stable HIV-1 infected patients receiving a 400mg dose every 8 hours showed a significant decrease in Cmax from 29.6 μ M (fasted) to 23.0 μ M (with food), while the minimum concentration (Cmin) and oral clearance were not significantly different between the two conditions.[2]

Q4: My experiment shows a significant decrease in Delavirdine absorption with food. What are the potential reasons?

A4: Several factors could contribute to this observation. Firstly, the type of meal used in your experiment is crucial. High-fat meals, in particular, have been shown to have a more pronounced effect on reducing the rate of Delavirdine absorption. Secondly, the timing of the meal in relation to drug administration can influence the outcome. Lastly, the pH of the gastric environment plays a role in Delavirdine's solubility and absorption.[3][7] Achlorhydria (absence of stomach acid) can reduce absorption, and in such cases, administration with an acidic beverage like orange or cranberry juice is advised.[5]

Q5: Are there any known drug-food interactions that go beyond general meal effects?

A5: While the primary interaction is with meals in general, it is important to consider the composition of the food. For instance, grapefruit juice is a known inhibitor of the CYP3A4 enzyme, which is involved in Delavirdine's metabolism.[8][9] Co-administration with grapefruit juice could potentially increase Delavirdine plasma concentrations.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of **Delavirdine Mesylate** when administered with and without food, based on available clinical data.



Table 1: Single-Dose Pharmacokinetics of **Delavirdine Mesylate** with a High-Fat Meal in Healthy Volunteers

Parameter	Fasted State	With High-Fat Meal	% Change
Cmax	-	-	↓ 60%
AUC	-	-	↓ 26%

Data from a single-dose study.

Table 2: Steady-State Pharmacokinetics of **Delavirdine Mesylate** (400 mg every 8 hours) with Food in HIV-1 Infected Patients

Parameter	Fasted State (Treatment A)	With Food (Treatment B)	p-value
Cmax (µM)	29.6 ± 13.6	23.0 ± 8.61	0.037
Cmin (μM)	9.45 ± 6.7	11.2 ± 9.2	> 0.05
Oral Clearance (L/h)	17.8 ± 41.6	18.5 ± 39.0	> 0.05

Data from a randomized, crossover study where patients received two 14-day treatments.[2]

Experimental Protocols

This section provides a detailed methodology for conducting a food-effect bioavailability study for an oral drug like **Delavirdine Mesylate**, based on FDA guidelines.[6][10]

Objective: To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of absorption of **Delavirdine Mesylate**.

Study Design:

Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study.
 [6]



- · Population: Healthy adult volunteers.
- Treatments:
 - Treatment A (Fasted): Single oral dose of **Delavirdine Mesylate** administered after an overnight fast of at least 10 hours.
 - Treatment B (Fed): Single oral dose of **Delavirdine Mesylate** administered 30 minutes after the start of a standardized high-fat, high-calorie meal.
- Washout Period: An adequate washout period (typically at least 5 half-lives of the drug) between the two treatment periods.

Standardized High-Fat, High-Calorie Meal:

- Composition: Approximately 800 to 1000 kcal.
- Fat Content: Approximately 50% of total calories from fat.
- Protein Content: Approximately 150 kcal.
- Carbohydrate Content: Approximately 250 kcal.

Procedure:

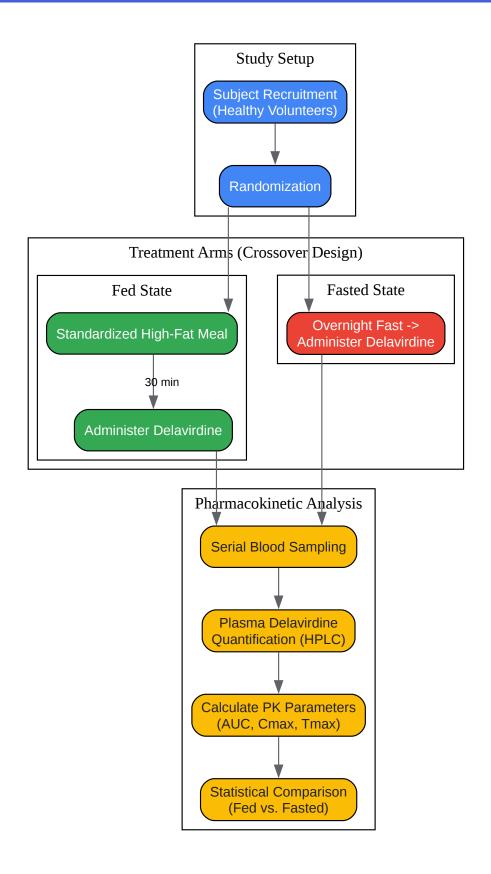
- Screening: Screen healthy volunteers to ensure they meet the inclusion/exclusion criteria.
- Randomization: Randomly assign subjects to one of the two treatment sequences (A then B, or B then A).
- Dosing (Treatment A Fasted): After an overnight fast, administer a single dose of
 Delavirdine Mesylate with a standard volume of water (e.g., 240 mL). Subjects should continue to fast for at least 4 hours post-dose.
- Dosing (Treatment B Fed): After an overnight fast, subjects will consume the standardized high-fat meal within 30 minutes. The **Delavirdine Mesylate** dose is administered with a standard volume of water 30 minutes after the start of the meal.



- Blood Sampling: Collect serial blood samples at predefined time points before and after dosing to characterize the pharmacokinetic profile. Suggested time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
- Sample Processing: Process blood samples to separate plasma and store frozen at -20°C or below until analysis.
- Bioanalysis: Quantify Delavirdine concentrations in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[11][12]
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for each subject in each treatment period.
- Statistical Analysis: Perform statistical analysis to compare the pharmacokinetic parameters between the fed and fasted states.

Visualizations

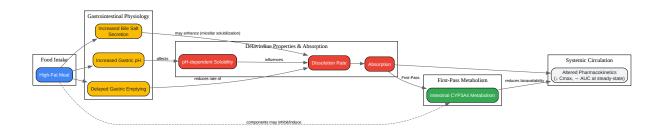




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Figure 1. Experimental workflow for a food-effect bioavailability study.





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Figure 2. Factors influencing Delavirdine absorption in the presence of food.

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